Isoasatone A
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Overview
Description
Isoasatone A is a neolignan compound isolated from the plant Heterotropa takaoi. It is known for its defensive properties against certain insects, particularly Spodoptera litura.
Preparation Methods
Isoasatone A can be synthesized through various chemical routes. One common method involves the extraction from the plant Heterotropa takaoi, followed by purification processes to isolate the compound. The synthetic route typically includes the use of organic solvents and chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Isoasatone A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isoasatone A has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a model compound in studies of neolignan synthesis and reactivity.
Mechanism of Action
The mechanism of action of Isoasatone A involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the gene expression of cytochrome P450 monooxygenases, such as CYP321B1, CYP321A7, CYP6B47, CYP6AB14, and CYP9A39. This inhibition disrupts the detoxification processes in insects, leading to their death . Additionally, this compound affects the relative gene expression of glutathione transferases, further contributing to its insecticidal activity .
Comparison with Similar Compounds
Isoasatone A is often compared with other neolignan compounds such as asatone and Isoasatone B. While all these compounds share similar structural features, this compound is unique in its more significant inhibitory effects on Spodoptera litura. Asatone and Isoasatone B also exhibit insecticidal properties, but this compound has been found to be more potent in certain studies .
Similar compounds include:
Asatone: Another neolignan with insecticidal properties.
Isoasatone B: A closely related compound with similar biological activities.
Properties
Molecular Formula |
C24H32O8 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(1S,2S,8R)-3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+/t17-,18+,21?,22+/m1/s1 |
InChI Key |
JSAXPXNTZVWWDV-PGNHJLLYSA-N |
Isomeric SMILES |
C/C=C/C1=C[C@@]2(C(=O)C([C@H]1[C@H]3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Canonical SMILES |
CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Origin of Product |
United States |
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